molecular formula C25H36N8O7S B15095024 Cyclo(-Arg-Ala-Asp-D-Phe-Cys)

Cyclo(-Arg-Ala-Asp-D-Phe-Cys)

Cat. No.: B15095024
M. Wt: 592.7 g/mol
InChI Key: LPGMHCBATHLBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(-Arg-Ala-Asp-D-Phe-Cys) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-phenylalanine, and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Cys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.

    Cyclization: After the linear peptide is synthesized, it is cyclized to form the cyclic structure.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Cyclo(-Arg-Ala-Asp-D-Phe-Cys) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-throughput purification methods ensures the production of high-purity peptides suitable for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Arg-Ala-Asp-D-Phe-Cys) can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced to free thiols using reducing agents.

    Substitution: Functional groups on the amino acid side chains can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Conversion of disulfide bonds to free thiols.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Cyclo(-Arg-Ala-Asp-D-Phe-Cys) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its role in cell signaling and protein-protein interactions.

    Medicine: Explored for its potential as a therapeutic agent in cancer treatment and wound healing.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Phe-Cys) involves its interaction with specific molecular targets, such as integrins. Integrins are cell surface receptors that mediate cell adhesion and signaling. The cyclic structure of the peptide enhances its binding affinity and specificity, leading to the modulation of cellular processes such as migration, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(-Arg-Gly-Asp-D-Phe-Cys): Another cyclic peptide with similar structural features but different biological activities.

    Cyclo(-Arg-Ala-Gly-D-Phe-Cys): A variant with glycine instead of aspartic acid, affecting its binding properties and stability.

Uniqueness

Cyclo(-Arg-Ala-Asp-D-Phe-Cys) is unique due to its specific amino acid composition and cyclic structure, which confer distinct biological activities and stability compared to linear peptides and other cyclic variants. Its ability to selectively interact with integrins makes it a valuable tool in biomedical research and therapeutic development.

Properties

Molecular Formula

C25H36N8O7S

Molecular Weight

592.7 g/mol

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C25H36N8O7S/c1-13-20(36)31-17(11-19(34)35)23(39)32-16(10-14-6-3-2-4-7-14)22(38)33-18(12-41)24(40)30-15(21(37)29-13)8-5-9-28-25(26)27/h2-4,6-7,13,15-18,41H,5,8-12H2,1H3,(H,29,37)(H,30,40)(H,31,36)(H,32,39)(H,33,38)(H,34,35)(H4,26,27,28)

InChI Key

LPGMHCBATHLBCF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.